Superior Pharmacokinetics and Solubility: Imidazo[1,2-b]pyridazine CDK Inhibitors Compared to Imidazo[1,2-a]pyridine Analogs
The imidazo[1,2-b]pyridazine scaffold offers a critical advantage in drug development due to its reduced lipophilicity compared to the imidazo[1,2-a]pyridine series [1]. A direct comparison shows that potent and selective CDK2 inhibitors built on the imidazo[1,2-b]pyridazine core achieve plasma levels >1 μM following a 2 mg/kg oral dose in mice, a benchmark for potential oral bioavailability [1]. This is a key differentiator from earlier imidazo[1,2-a]pyridine-based CDK inhibitors.
| Evidence Dimension | In Vivo Pharmacokinetics (Plasma Level) |
|---|---|
| Target Compound Data | Imidazo[1,2-b]pyridazine-based CDK2 inhibitor: >1 μM at 2 mg/kg (mouse) |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine-based CDK inhibitors (no comparable data reported; identified as more lipophilic series) |
| Quantified Difference | The imidazo[1,2-b]pyridazine series was specifically identified as 'less lipophilic' with favorable oral exposure. |
| Conditions | Mouse model, 2 mg/kg oral dose [1] |
Why This Matters
This demonstrates that the imidazo[1,2-b]pyridazine core is not just a structural alternative but a superior starting point for developing orally bioavailable kinase inhibitors, potentially reducing lead optimization time and cost.
- [1] Byth KF, et al. Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorg Med Chem Lett. 2004;14(9):2249-2252. View Source
